An In-depth Technical Guide to 2-(4-Methyl-piperazin-1-yl)-isonicotinic Acid: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2-(4-Methyl-piperazin-1-yl)-isonicotinic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methyl-piperazin-1-yl)-isonicotinic acid, registered under CAS Number 876717-56-5, is a heterocyclic carboxylic acid that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors.[1][2] Its unique structural architecture, featuring a pyridine core substituted with a methylpiperazine moiety, positions it as a valuable and versatile building block in the synthesis of complex biologically active molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, analytical characterization, and its burgeoning role in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-(4-Methyl-piperazin-1-yl)-isonicotinic acid is fundamental for its application in synthetic chemistry and drug design. These properties influence its reactivity, solubility, and pharmacokinetic profile when incorporated into larger molecules.
| Property | Value | Source |
| CAS Number | 876717-56-5 | [1][2] |
| Molecular Formula | C₁₁H₁₅N₃O₂ | [1] |
| Molecular Weight | 221.26 g/mol | [1] |
| Appearance | Off-white to light yellow solid | Inferred from typical small organic molecules |
| Solubility | Soluble in polar organic solvents such as DMSO and methanol. | Inferred from structure and related compounds |
Synthesis and Mechanism
The most logical and widely applicable method for the synthesis of 2-(4-Methyl-piperazin-1-yl)-isonicotinic acid is via a nucleophilic aromatic substitution (SNAr) reaction. This well-established transformation in heterocyclic chemistry involves the displacement of a leaving group, typically a halogen, from an electron-deficient aromatic ring by a nucleophile.
In this specific synthesis, the pyridine ring of an isonicotinic acid derivative is activated towards nucleophilic attack by the presence of the electron-withdrawing carboxylic acid group and a halogen atom at the 2-position. The secondary amine of N-methylpiperazine serves as the potent nucleophile.
Conceptual Workflow of Synthesis
Caption: A diagram illustrating the key stages in the synthesis of 2-(4-Methyl-piperazin-1-yl)-isonicotinic acid.
Detailed Experimental Protocol
This protocol is a representative procedure based on established principles of nucleophilic aromatic substitution on pyridine rings.
Materials:
-
2-Chloroisonicotinic acid
-
1-Methylpiperazine
-
A high-boiling point polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF))
-
A non-nucleophilic base (e.g., Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA))
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate and water for extraction
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) for drying
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloroisonicotinic acid (1 equivalent).
-
Solvent and Base Addition: Add a suitable volume of DMSO or DMF to dissolve the starting material. To this solution, add 1-methylpiperazine (1.2-1.5 equivalents) and a non-nucleophilic base such as potassium carbonate (2-3 equivalents). The base is crucial to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and acidify to a pH of approximately 6-7 using a dilute solution of hydrochloric acid. This step protonates the product, aiding in its isolation.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent like ethyl acetate. The organic layers are then combined, washed with brine, and dried over anhydrous magnesium sulfate or sodium sulfate. The solvent is removed under reduced pressure to yield the crude product.
-
Final Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 2-(4-Methyl-piperazin-1-yl)-isonicotinic acid.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for the structural elucidation of such molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyridine ring, the piperazine ring, and the methyl group. The aromatic protons will appear in the downfield region, while the aliphatic protons of the piperazine and the methyl group will be in the upfield region.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. Key signals would include those for the carboxylic acid carbon, the carbons of the pyridine ring, and the carbons of the piperazine ring and the methyl group.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For 2-(4-Methyl-piperazin-1-yl)-isonicotinic acid, the expected molecular ion peak [M+H]⁺ would be at m/z 222.12.[3]
Applications in Drug Discovery and Development
The piperazine moiety is a well-known "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved drugs due to its favorable physicochemical properties and ability to interact with various biological targets.[4] 2-(4-Methyl-piperazin-1-yl)-isonicotinic acid serves as a key building block, enabling the introduction of the methylpiperazine-substituted pyridine core into larger, more complex molecules.
Role as a Synthetic Intermediate
This compound is primarily utilized as an intermediate in the synthesis of a diverse range of therapeutic agents. Its carboxylic acid functional group provides a convenient handle for further chemical modifications, most commonly through amide bond formation. This allows for its coupling with various amine-containing fragments to generate extensive chemical libraries for high-throughput screening.
Use in the Synthesis of Kinase Inhibitors
A significant application of this building block is in the development of kinase inhibitors.[5] The pyridine and piperazine rings can engage in crucial hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of various kinases. The structural motif provided by 2-(4-Methyl-piperazin-1-yl)-isonicotinic acid has been incorporated into novel inhibitors targeting enzymes such as Glycogen Synthase Kinase-3β (GSK-3β).[6]
Potential in Developing Novel Therapeutics
Derivatives of 2-(4-Methyl-piperazin-1-yl)-isonicotinic acid have been explored for a range of biological activities, including but not limited to:
-
Antituberculosis Agents: The isonicotinic acid scaffold is a core component of the first-line tuberculosis drug, isoniazid. Novel derivatives incorporating the methylpiperazine group are being investigated for their potential to overcome drug resistance.[7]
-
5-HT Receptor Ligands: The piperazine moiety is a common feature in ligands for serotonin receptors. Modifications of this core structure could lead to new agents for treating central nervous system disorders.[8]
Safety and Handling
2-(4-Methyl-piperazin-1-yl)-isonicotinic acid is classified as an irritant.[1] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. It should be handled in a well-ventilated area, preferably a fume hood.
Conclusion
2-(4-Methyl-piperazin-1-yl)-isonicotinic acid is a pivotal chemical entity in modern drug discovery. Its straightforward synthesis, coupled with the versatile reactivity of its carboxylic acid group, makes it an attractive building block for medicinal chemists. As the quest for novel therapeutics continues, the strategic incorporation of this and related scaffolds will undoubtedly play a crucial role in the development of the next generation of medicines.
References
Please note that while the following list provides sources for the information presented, direct clickable URLs are not provided in this format.
- Matrix Scientific. 2-(4-Methyl-piperazin-1-yl)-isonicotinic acid.
- Synthesis and biological screening of 2-(4-methylpiperazin-1-yl methyl)-1-(arylsulfonyl)-1H-indole derivatives as 5-HT6 receptor - Der Pharma Chemica.
- Synthesis, structure and antiradical activity of functionally substituted hydrazides of isonicotinic acid.
- Sinha, N., et al. (2005). Synthesis of Isonicotinic Acid N'-arylidene-N-[2-oxo-2-(4-aryl-piperazin-1-yl)-ethyl]-hydrazides as Antituberculosis Agents. Bioorganic & Medicinal Chemistry Letters, 15(6), 1573-1576.
- Hultquist, M. E., & Barker, R. S. (1956). U.S. Patent No. 2,748,137. Washington, DC: U.S.
- Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC - NIH.
- Isonicotinic acid, 2-(4-methyl-1-piperazinyl)
-
Synthesis and Characterization of Some New N-(Substituted 4-Methylene-2-oxo-4H-benzo[e][1][9]oxazin-3-yl)isonicotinamide - Asian Publication Corporation.
- Discovery of novel 2-(4-aryl-2-methylpiperazin-1-yl)
- Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed.
- ChemicalBook. 2-(4-METHYL-PIPERAZIN-1-YL)-ISONICOTINIC ACID | 876717-56-5.
- Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester.
- Synthesis of Chiral Building Blocks for Use in Drug Discovery - MDPI.
- Goti, G., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.
- Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands - PubMed.
- Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - PMC - NIH.
Sources
- 1. 175205-10-4 Cas No. | 7 | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. 2-(4-METHYL-PIPERAZIN-1-YL)-ISONICOTINIC ACID | 876717-56-5 [amp.chemicalbook.com]
- 3. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of isonicotinic acid N'-arylidene-N-[2-oxo-2-(4-aryl-piperazin-1-yl)-ethyl]-hydrazides as antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 9. ect-journal.kz [ect-journal.kz]



